Carbinoxamine maleate
Overview
Description
- Symptoms it can alleviate include rash, watery eyes, itchy eyes/nose/throat/skin, cough, runny nose, and sneezing.
- The compound works by blocking histamine, a natural substance produced during allergic reactions, and also inhibits acetylcholine, helping to reduce body fluids and relieve symptoms like watery eyes and runny nose.
Carbinoxamine Maleate: is an antihistamine and anticholinergic agent. It is commonly used to relieve symptoms associated with allergies, hay fever, and the common cold.
Mechanism of Action
Target of Action
Carbinoxamine maleate is a first-generation antihistamine . Its primary target is the histamine H1 receptor . Histamine H1 receptors are found in various tissues in the body, including the smooth muscles, endothelial cells, heart, and central nervous system . They play a crucial role in allergic reactions, causing symptoms such as inflammation, bronchoconstriction, and increased vascular permeability .
Mode of Action
This compound competes with free histamine for binding at H1-receptor sites . This antagonizes the effects of histamine on H1-receptors, leading to a reduction of the negative symptoms brought on by histamine H1-receptor binding .
Biochemical Pathways
This can lead to a reduction in the release of other inflammatory mediators and a decrease in the allergic response .
Pharmacokinetics
This compound is well absorbed from the gastrointestinal tract . The dosage is individualized according to the patient’s response and tolerance . It is administered orally as tablets or oral solution on an empty stomach with water . The elimination half-life of carbinoxamine is reported to be between 10 to 20 hours .
Result of Action
The molecular and cellular effects of this compound’s action result in symptomatic relief of allergic conditions such as seasonal and perennial allergic rhinitis, vasomotor rhinitis, allergic conjunctivitis, and mild allergic skin manifestations of urticaria and angioedema . By blocking the action of histamine, this compound can reduce inflammation and other symptoms associated with these conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other medications can affect its absorption, distribution, metabolism, and excretion . Additionally, individual factors such as age, health status, and genetic factors can also influence the drug’s effectiveness and potential side effects . Therefore, it’s important to consider these factors when prescribing and administering this compound.
Biochemical Analysis
Biochemical Properties
Carbinoxamine maleate competes with free histamine for binding at histamine H1-receptor sites . This antagonizes the effects of histamine on H1-receptors, leading to a reduction of the negative symptoms brought on by histamine H1-receptor binding .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by competing with free histamine for binding at H1-receptor sites . This antagonism of histamine’s effects leads to a reduction in the negative symptoms brought on by histamine H1-receptor binding .
Molecular Mechanism
The molecular mechanism of action of this compound involves its competition with free histamine for binding at H1-receptor sites . This antagonizes the effects of histamine on H1-receptors, leading to a reduction of the negative symptoms brought on by histamine H1-receptor binding .
Metabolic Pathways
This compound is well absorbed from the gastrointestinal tract and is extensively metabolized by the liver
Preparation Methods
Synthetic Routes: Carbinoxamine can be synthesized through various routes, including chemical reactions involving starting materials.
Industrial Production: While specific industrial methods are not widely documented, pharmaceutical companies typically produce carbinoxamine maleate using established synthetic protocols.
Chemical Reactions Analysis
Reactions: Carbinoxamine undergoes reactions typical of antihistamines, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example
Major Products: These reactions yield modified forms of carbinoxamine, which may have altered pharmacological properties.
Scientific Research Applications
Chemistry: Carbinoxamine’s chemical properties make it useful for studying antihistamine mechanisms and developing related compounds.
Biology: Researchers explore its effects on histamine receptors and cholinergic pathways.
Medicine: Carbinoxamine is used clinically to manage allergy symptoms.
Industry: Its applications extend to pharmaceuticals and related fields.
Comparison with Similar Compounds
Uniqueness: Carbinoxamine stands out due to its dual antihistamine and anticholinergic properties.
Similar Compounds: Other antihistamines like cetirizine, loratadine, and diphenhydramine share some similarities but lack the same dual mechanism.
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;2-[(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O.C4H4O4/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-10,16H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNWHCVWDRNXAZ-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
486-16-8 (Parent) | |
Record name | Carbinoxamine maleate [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003505382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0047828 | |
Record name | Carbinoxamine maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3505-38-2 | |
Record name | Carbinoxamine maleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3505-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbinoxamine maleate [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003505382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CARBINOXAMINE MALEATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756670 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | CARBINOXAMINE MALEATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62362 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanamine, 2-[(4-chlorophenyl)-2-pyridinylmethoxy]-N,N-dimethyl-, (2Z)-2-butenedioate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbinoxamine maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbinoxamine hydrogen maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.454 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARBINOXAMINE MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02O55696WH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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